molecular formula C12H9ClN4 B2471564 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 23121-14-4

4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2471564
CAS RN: 23121-14-4
M. Wt: 244.68
InChI Key: MYSCWILCMCCGFB-UHFFFAOYSA-N
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Patent
US06962915B2

Procedure details

A suspension of 4-hydroxy-6-methyl-1-phenyl-pyrazolo-[3,4-d]pyrimidine (350 mg, 1.55 mmol) (Ind. J. Chem. 31B, 163, 1992) in phosphorus oxychloride (10 mL) was heated under to 90-95° C. for 9 h. The mixture was cooled to rt and concentrated. The residue was slowly poured into crushed ice. The precipitated solid was filtered, washed with water, and dried in air to obtain 4-chloro-6-methyl-1-phenyl-pyrazolo-[3,4-d]pyrimidine (compound 3B, 335 mg, 89%) as an off-white solid. HPLC Retention time=3.70 min.; LC/MS (M+H)+=245.13.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]2[N:9]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:10]=[CH:11][C:3]=12.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]2[N:9]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:10]=[CH:11][C:3]=12

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
OC1=C2C(=NC(=N1)C)N(N=C2)C2=CC=CC=C2
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was slowly poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC(=N1)C)N(N=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 335 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.